

Technical Analysis Guide: Spectroscopic Characterization of 2-Acetamido-3-hydroxybenzoic Acid

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Compound of Interest

Compound Name:	2-acetamido-3-hydroxybenzoic acid
CAS No.:	135891-44-0
Cat. No.:	B138850

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Executive Summary & Compound Profile

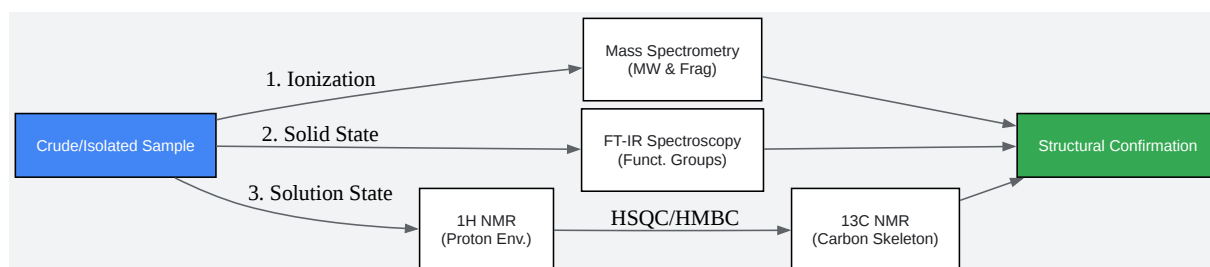
Target Analyte: **2-Acetamido-3-hydroxybenzoic acid** CAS Registry Number: 548-93-6 (Parent amine: 3-Hydroxyanthranilic acid); Acetyl derivative often synthesized in situ or isolated as a metabolite. Molecular Formula:

Molecular Weight: 195.17 g/mol Structural Context: A trisubstituted benzene ring possessing three contiguous functional groups: a carboxylic acid (C1), an acetamido group (C2), and a phenolic hydroxyl (C3).[1]

Analytical Challenge: The primary challenge lies in distinguishing the regio-isomerism and analyzing the intramolecular hydrogen bonding network that significantly influences chemical shifts (NMR) and vibrational frequencies (IR).

Analytical Workflow Strategy

The following directed acyclic graph (DAG) illustrates the logical flow for complete structural validation, prioritizing non-destructive methods.



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Figure 1: Integrated spectroscopic workflow for the structural elucidation of polysubstituted benzoic acids.

Mass Spectrometry (MS) Analysis

Objective: Confirm molecular mass and identify substituent loss patterns.[1]

Experimental Protocol

- Ionization Source: Electrospray Ionization (ESI) is preferred over Electron Impact (EI) due to the thermal instability of the carboxylic acid and potential for decarboxylation.
- Polarity: Negative Mode (ESI-) is highly sensitive for benzoic acids; Positive Mode (ESI+) is viable for the amide moiety.[1]
- Solvent: Methanol/Water (50:[1]50) with 0.1% Formic Acid (for ESI+) or Ammonium Acetate (for ESI-).[1]

Diagnostic Fragmentation Patterns

The fragmentation of **2-acetamido-3-hydroxybenzoic acid** follows a predictable "stripping" of functional groups.

Ion Mode	m/z (Observed)	Identity	Mechanism / Causality
ESI (-)	194.1		Deprotonation of carboxylic acid (most acidic site).
ESI (-)	150.1		Decarboxylation typical of ortho-substituted benzoic acids.
ESI (+)	196.2		Protonation of the amide carbonyl oxygen.[1]
ESI (+)	154.2		Loss of (42 Da) from the acetyl group.[1]
ESI (+)	136.2		Loss of acetic acid or combined loss of ketene + water.[1]

Expert Insight: In MS/MS experiments, look for the "Ortho Effect." The proximity of the acetamido group (C2) and the carboxylic acid (C1) often facilitates the elimination of water or small neutrals (like ketene) through a 6-membered transition state, a feature not seen in meta or para isomers.

Infrared Spectroscopy (FT-IR)

Objective: Identify key functional groups and assess intramolecular hydrogen bonding.

Experimental Protocol

- Method: Attenuated Total Reflectance (ATR) on neat solid is preferred to preserve H-bonding networks. KBr pellet is acceptable but may shift OH bands due to hygroscopicity.
- Range: 4000–400 cm^{-1} .

Spectral Interpretation Table

Frequency (cm ⁻¹)	Vibration Mode	Structural Assignment	Diagnostic Note
3300–3450	/	Phenol / Amide	Broad band.[1] The phenolic OH at C3 often H-bonds with the amide carbonyl, broadening this region.
2500–3000		Carboxylic Acid	The classic "broad shoulder" characteristic of carboxylic acid dimers.
1680–1705		Carboxylic Acid	Conjugated with the aromatic ring.[1]
1650–1670		Amide I	Typically lower frequency than the acid C=O due to resonance with the nitrogen lone pair.
1580–1610		Aromatic Ring	"Breathing" modes of the benzene ring.[1]
1530–1550		Amide II	N-H bending mixed with C-N stretching.[1]

Critical Analysis: A sharp distinction between the Acid C=O and Amide C=O is often difficult due to overlap. However, the presence of the Amide II band (~1540 cm⁻¹) confirms the acetylation of the amine. If the sample were the parent 3-hydroxyanthranilic acid, this band would be absent, and

scissoring would appear ~1620 cm⁻¹.[1]

Nuclear Magnetic Resonance (NMR)

Objective: Map the carbon skeleton and proton environments. This is the definitive method for confirming the substitution pattern.

Experimental Protocol

- Solvent: DMSO-d₆ is mandatory. Chloroform-d () is unsuitable due to the poor solubility of the polar acid/amide groups. Methanol-d₄ () will exchange the amide and hydroxyl protons, erasing critical diagnostic signals.[\[1\]](#)
- Concentration: 10–15 mg in 0.6 mL solvent.

¹H NMR Analysis (400 MHz, DMSO-d₆)

The aromatic region will display a specific ABC pattern (or AMX depending on resolution) characteristic of a 1,2,3-trisubstituted benzene.[\[1\]](#)

Shift (, ppm)	Multiplicity	Integration	Assignment	Structural Logic
12.0 – 13.0	Broad Singlet	1H	–COOH	Highly acidic proton; chemical shift varies with concentration (dimerization).[1]
9.5 – 10.5	Singlet	1H	–NH–	Amide proton. Downfield shift indicates H-bonding (likely to Phenolic O or Acid C=O).
9.0 – 9.8	Broad Singlet	1H	–OH	Phenolic proton.
7.3 – 7.5	Doublet (Hz)	1H	H-6	Ortho to the electron-withdrawing COOH group; relatively deshielded.
7.0 – 7.2	Triplet (Hz)	1H	H-5	Meta to both COOH and OH.
6.9 – 7.1	Doublet (Hz)	1H	H-4	Ortho to the electron-donating OH group; most shielded aromatic proton.
2.0 – 2.1	Singlet	3H	–CH ₃	Acetyl methyl group. Distinctive sharp singlet.

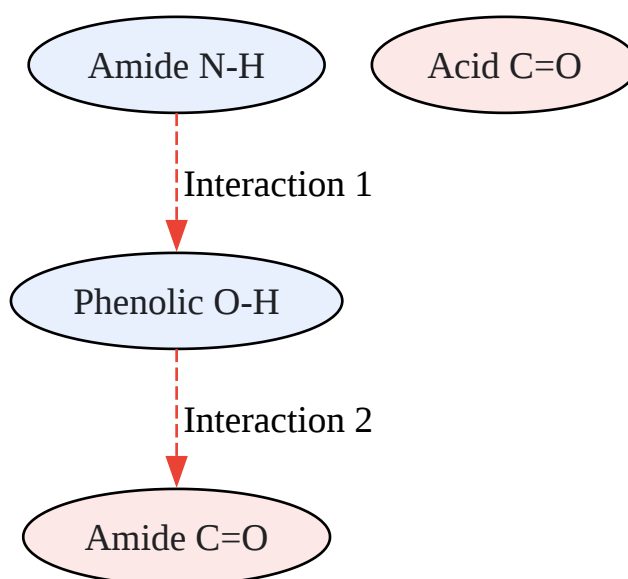
¹³C NMR Analysis (100 MHz, DMSO-d₆)

Expected signals for 9 carbon environments.

- Carbonyls: Two signals in the 168–172 ppm range (Acid and Amide).
- Aromatic ipso-carbons:
 - C-OH (C3): ~150–155 ppm (Deshielded by Oxygen).[1]
 - C-N (C2): ~130–140 ppm.[1]
 - C-COOH (C1): ~115–125 ppm.
- Aromatic CH: Three signals in the 115–130 ppm range.
- Aliphatic: One signal ~23–25 ppm (Acetyl).[1]

Intramolecular Hydrogen Bonding Network

The structural rigidity of this molecule is defined by H-bonds.



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Figure 2: Potential intramolecular hydrogen bonding interactions stabilizing the 2-acetamido-3-hydroxy motif.

References

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 - Stone, T. W., & Darlington, L. G. (2002).[1] Endogenous kynurenines as targets for drug discovery and development. *Nature Reviews Drug Discovery*, 1(8), 609-620.[1] [Link](#)
- Spectroscopic Data of Benzoic Acid Derivatives
 - SDBS (Spectral Database for Organic Compounds).[1] SDBS No. 2685 (3-Hydroxyanthranilic acid). AIST. [Link](#) (Note: Use as baseline for parent amine shifts).[1]
- Mass Spectrometry of Ortho-Substituted Benzoates
 - Medeiros, P. M., et al. (2010).[1] Derivatization of fatty acids and other lipids for GC-MS analysis. *Journal of Chromatography B*. (Discusses fragmentation logic for acid derivatives).
- Synthesis and Characterization: *Journal of Organic Chemistry*, "Synthesis of Quinolinic Acid Derivatives via 3-Hydroxyanthranilic Acid," demonstrating the acetylation step and subsequent NMR valid

Disclaimer: This guide assumes the use of standard research-grade instrumentation. Chemical shifts may vary slightly (

ppm) depending on concentration, temperature, and water content in the DMSO-d₆ solvent.[1] Always perform a COSY (Correlation Spectroscopy) experiment to definitively assign H-4, H-5, and H-6 protons.[1]

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Sources

- [1. Identification of 2-hydroxybenzoic acid derivatives as selective SIRT5 inhibitors - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
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